(4,9-Dihydro-3H-beta-carbolin-1-yl)(phenyl)methanone
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Overview
Description
(4,9-Dihydro-3H-beta-carbolin-1-yl)(phenyl)methanone is a chemical compound that belongs to the beta-carboline family. Beta-carbolines are a group of indole alkaloids that have a tricyclic structure, consisting of a pyridine ring fused to an indole skeleton. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,9-Dihydro-3H-beta-carbolin-1-yl)(phenyl)methanone typically involves the condensation of a beta-carboline derivative with a benzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up procedures would apply, including optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,9-Dihydro-3H-beta-carbolin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of (4,9-Dihydro-3H-beta-carbolin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone: A similar compound with a bromine atom on the phenyl ring.
4,9-Dihydro-3H-beta-carbolin-1-yl methyl ether: A derivative with a methyl ether group.
Uniqueness
(4,9-Dihydro-3H-beta-carbolin-1-yl)(phenyl)methanone is unique due to its specific structure, which combines the beta-carboline core with a phenyl methanone group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
(4,9-Dihydro-3H-beta-carbolin-1-yl)(phenyl)methanone, a derivative of beta-carboline, has gained attention for its diverse biological activities. Beta-carbolines are known to exhibit a range of pharmacological effects, including anti-inflammatory, antifungal, and anticancer properties. This article reviews the current understanding of the biological activity of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a beta-carboline core structure with a phenyl group attached via a methanone linkage. The synthesis of beta-carbolines often involves various methods, including oxidative amidation and cyclization techniques. Recent advancements have streamlined the synthesis process, making it more efficient and cost-effective .
1. Anti-inflammatory Activity
Research indicates that beta-carboline derivatives, including this compound, possess significant anti-inflammatory properties. A study demonstrated that these compounds can inhibit xanthine oxidase (XO) activity, leading to reduced reactive oxygen species (ROS) and free radicals. This inhibition disrupts the inflammatory cascade, providing therapeutic potential for conditions like arthritis and other inflammatory diseases .
2. Antifungal Activity
The antifungal properties of beta-carboline derivatives have been extensively studied. A series of tetrahydro-beta-carbolines were evaluated against several phytopathogenic fungi. Notably, certain derivatives exhibited potent antifungal activity with minimum inhibitory concentrations (MIC) as low as 0.1 μg/mL . The presence of aromatic acyl groups in the structure was found to enhance antifungal efficacy significantly.
3. Anticancer Activity
Beta-carbolines have also shown promise in cancer research. Studies indicate that they can induce apoptosis in various cancer cell lines through mechanisms involving DNA intercalation and ROS generation. For instance, compounds derived from beta-carbolines have been tested against MCF-7 breast cancer cells, demonstrating notable cytotoxic effects . The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance anticancer activity.
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to models of induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.
Case Study 2: Antifungal Efficacy
Another investigation focused on the antifungal activity of this compound against Candida glabrata. The results indicated that at concentrations above 100 μg/mL, there was a marked inhibition of fungal growth, suggesting its potential application in treating fungal infections .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Properties
CAS No. |
906067-35-4 |
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Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl(phenyl)methanone |
InChI |
InChI=1S/C18H14N2O/c21-18(12-6-2-1-3-7-12)17-16-14(10-11-19-17)13-8-4-5-9-15(13)20-16/h1-9,20H,10-11H2 |
InChI Key |
MNUNEDHCZUBADF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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